alpha-Cyclocitral
Overview
Description
It is a pale yellow oil that is slightly soluble in solvents like chloroform, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Alpha-Cyclocitral, a main apocarotenoid of β-carotene, has been found to increase plants’ resistance against stresses . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . The primary targets of this compound are still under investigation.
Mode of Action
It is known that it interacts with its targets to increase the resistance of plants against various stresses .
Biochemical Pathways
This compound is derived from the carotenoid β-carotene . A family of non-heme iron-dependent enzymes in plants catalyzes the carotenoids by an enzymatic cleavage via 9-cis-epoxycarotenoid cleavage dioxygenases (NCEDs) and carotenoid cleavage dioxygenases (CCDs), resulting in apocarotenoids, an oxidation product . This compound regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to stress tolerance in plants . It has been found to increase plants’ resistance against various stresses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Cyclocitral can be synthesized through a Diels-Alder reaction followed by isomerization. The process involves the reaction of 1,3-pentadiene with isoamylene aldehyde under the catalysis of a Lewis acid to obtain a crude product of 2,6,6-trimethyl-3-cyclohexenyl formaldehyde. This crude product is then subjected to isomerization under the catalysis of a specific catalyst to generate this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be environmentally friendly, with easily obtained raw materials, mild reaction conditions, and minimal byproduct generation .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclocitral undergoes various types of chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Alpha-Cyclocitral has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fragrances and carotenoids, such as vitamin A.
Biology: Studied for its role in plant stress responses and as a signaling molecule.
Industry: Used in the production of flavors and fragrances.
Comparison with Similar Compounds
Similar Compounds
Beta-Cyclocitral: Another isomer with similar properties but different biological activities.
Citral: A precursor in the synthesis of alpha-cyclocitral, with distinct applications in flavor and fragrance industries.
Uniqueness
This compound is unique due to its specific structure and reactivity, making it a valuable intermediate in organic synthesis. Its role as a signaling molecule in plants also sets it apart from other similar compounds .
Properties
IUPAC Name |
2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,7,9H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRJSHOOULAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861932 | |
Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
196.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | alpha-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
432-24-6 | |
Record name | α-Cyclocitral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohex-2-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-CYCLOCITRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762EWR23N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | alpha-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035706 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of α-cyclocitral in organic synthesis?
A: α-Cyclocitral serves as a crucial A ring synthon in the total synthesis of numerous naturally occurring diterpenes [, , ]. These diterpenes often exhibit interesting biological activities, making their synthesis valuable for pharmaceutical research.
Q2: How is α-cyclocitral typically utilized in total synthesis?
A: α-Cyclocitral is often reacted with a C ring synthon, which can vary depending on the target molecule. For example, it reacts with m-methoxy benzyl chloride to synthesize (+/-)-13-methoxy sempervirol-6-hydroxy-5,8,11,13-tetraen-7-one [], with triphenyl phosphonium chloride to obtain (+/-)-nimbonone and (+/-)-12-ethyl-13- methoxy-8, 11, 13-podocarpatriene [], and with 3,4-dimethoxy benzyl chloride to yield (±)‐Celaphanol A [, ]. These reactions generally involve a condensation followed by an intramolecular cyclization to construct the tricyclic core of the target diterpene.
Q3: What is noteworthy about the intramolecular cyclization step involving α-cyclocitral?
A: Research indicates that the intramolecular cyclization of a key intermediate derived from α-cyclocitral, typically mediated by BF3.Et2O, consistently yields an all-cis isomer [, ]. This stereochemical outcome is particularly significant for the synthesis of aromatic tricyclic diterpenes as it streamlines the synthesis by minimizing the formation of undesired isomers.
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